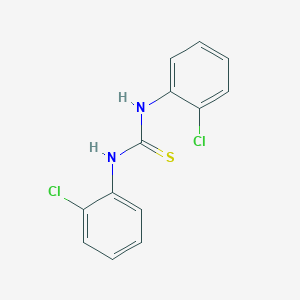

1,3-Bis(2-chlorophenyl)thiourea

Description

General Overview of the Thiourea (B124793) Scaffold in Medicinal Chemistry

The thiourea scaffold, with its distinctive thione (C=S) and amine functionalities, is considered a "privileged structure" in medicinal chemistry. researchgate.net Its structure is analogous to urea (B33335), with a sulfur atom replacing the oxygen, which imparts different chemical properties. mdpi.com Thiourea and its derivatives are known to be versatile ligands, capable of coordinating with metal ions, which is a key aspect of their biological activity. hilarispublisher.com The ability of the thiourea moiety to form hydrogen bonds and engage in various intermolecular interactions allows it to bind to a wide range of biological targets. researchgate.netacs.org This has led to the development of thiourea-based compounds with a broad spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. mdpi.comresearchgate.netresearchgate.net

Significance of Substituted Thiourea Derivatives in Academic Research

The true potential of the thiourea scaffold is unlocked through the introduction of various substituents, leading to a vast library of derivatives with tailored properties. researchgate.net Academic research has extensively focused on synthesizing and characterizing these substituted thiourea derivatives to explore their structure-activity relationships. acs.org By modifying the groups attached to the nitrogen atoms, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule, which in turn can enhance its biological efficacy and target selectivity. acs.orgnih.gov This has made substituted thioureas a focal point in the search for new therapeutic agents and agrochemicals. acs.orgnih.gov The diverse biological activities reported for these derivatives include enzyme inhibition and antimicrobial effects. researchgate.netnih.govbenthamscience.com

Research Focus on 1,3-Bis(2-chlorophenyl)thiourea

The molecular structure of the monoclinic polymorph is notably twisted. nih.gov The dihedral angle between the two chlorophenyl rings is 55.37 (7)°. nih.gov In the crystal structure, molecules of the monoclinic form assemble into zigzag chains through N-H···S hydrogen bonds. nih.gov These chains are further interconnected into layers by C-H···Cl interactions. nih.gov

Detailed crystallographic data for the monoclinic polymorph of this compound provides a deeper understanding of its solid-state structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀Cl₂N₂S |

| Molecular Weight | 297.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9999 (3) |

| b (Å) | 14.6811 (3) |

| c (Å) | 8.0806 (2) |

| β (°) | 109.509 (1) |

| Volume (ų) | 1341.84 (5) |

| Z | 4 |

| Temperature (K) | 100 |

Further structural details are provided by selected bond lengths and angles, which are crucial for understanding the molecular geometry.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Atoms | Length | Atoms | Angle |

| S1—C1 | 1.681 (2) | N1—C1—N2 | 115.8 (2) |

| N1—C1 | 1.361 (3) | N1—C1—S1 | 121.7 (2) |

| N2—C1 | 1.370 (3) | N2—C1—S1 | 122.5 (2) |

| N1—C2 | 1.424 (3) | C1—N1—C2 | 125.1 (2) |

| N2—C8 | 1.422 (3) | C1—N2—C8 | 128.0 (2) |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTJZLBYKUDXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352088 | |

| Record name | 1,3-bis(2-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219-68-7 | |

| Record name | Di-2-chlorophenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-bis(2-chlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(2-CHLOROPHENYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Bis 2 Chlorophenyl Thiourea

Established Synthetic Pathways for Diarylthioureas

The synthesis of diarylthioureas, including 1,3-Bis(2-chlorophenyl)thiourea, can be achieved through several established chemical transformations. These methods primarily involve the reaction of an appropriate amine with a thiocarbonyl-containing reagent.

Condensation Reactions with 2-Chloroaniline (B154045) Precursors

A primary and widely employed method for the synthesis of symmetrical 1,3-diarylthioureas is the reaction of an aromatic amine with a suitable thiocarbonyl source. In the case of this compound, the key precursor is 2-chloroaniline.

One common approach involves the use of carbon disulfide (CS₂) . The reaction of primary amines with carbon disulfide can lead to the formation of symmetrical 1,3-disubstituted thioureas. nih.gov This method is often carried out in an aqueous medium, presenting an environmentally benign option. organic-chemistry.org The process is believed to proceed through the formation of a dithiocarbamate (B8719985) intermediate, which then reacts with another molecule of the amine to yield the thiourea (B124793).

Another established route utilizes isothiocyanates . The reaction of an amine with an isothiocyanate is a direct and efficient method for producing unsymmetrical thioureas. For symmetrical thioureas like this compound, this would involve the reaction of 2-chloroaniline with 2-chlorophenyl isothiocyanate. The synthesis of 1,3-disubstituted thiourea derivatives has been successfully achieved through a single-step reaction of an aniline (B41778) with various isothiocyanates. nih.gov

Alternative Synthetic Routes and Methodological Innovations

Beyond the classical methods, several alternative and innovative synthetic strategies have been developed for the preparation of diarylthioureas.

Thiophosgene (CSCl₂) and its alternatives have historically been used as a source of the thiocarbonyl group. However, due to its high toxicity, researchers have actively sought safer alternatives. youtube.com

A notable innovation is the use of microwave-assisted synthesis . This technique has been shown to be a rapid and efficient method for preparing diarylthiourea compounds, often in solvent-free conditions, leading to excellent yields in significantly reduced reaction times.

Furthermore, one-pot syntheses have been developed to streamline the process. For instance, a simple condensation between amines and carbon disulfide in an aqueous medium allows for an efficient one-pot synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. organic-chemistry.org

Reaction Conditions and Yield Optimization Strategies

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial.

For syntheses involving carbon disulfide, the reaction can be performed in an aqueous medium at reflux temperatures. organic-chemistry.org The use of a base, such as sodium hydroxide (B78521), is often necessary to facilitate the formation of the dithiocarbamate intermediate. organic-chemistry.org

In the case of isothiocyanate-based syntheses, the reaction is typically carried out in an organic solvent. The optimization of these reactions often involves screening different solvents and temperatures to maximize the yield and purity of the product. researchgate.net For example, the synthesis of some 1,3-disubstituted thioureas was optimized by exploring various reaction parameters, leading to high yields. researchgate.net

The table below summarizes general reaction conditions that can be adapted for the synthesis of this compound based on methodologies for analogous compounds.

| Reagents | Solvent | Catalyst/Additive | Temperature | Reaction Time | Yield | Reference |

| Primary Amine, Carbon Disulfide | Water | Sodium Hydroxide | Reflux | 3-12 h | Good to High | organic-chemistry.org |

| Aniline, Isothiocyanate | Organic Solvent | - | Varies | Varies | High | nih.gov |

| Aliphatic Amines, Sulfur, Isocyanides | Water | - | 80 °C | 0.5 h | ~89% (for a specific thiourea) | researchgate.net |

Interactive Data Table: General Reaction Conditions for Diarylthiourea Synthesis This table presents a summary of typical conditions and may require optimization for the specific synthesis of this compound.

Formation of this compound as a Hydrolysis By-Product

An interesting aspect of the chemistry of this compound is its formation as an undesired hydrolysis by-product in certain reactions. Specifically, during the attempted synthesis of (C₆H₄Cl-o)N(H)C(=S)O-i-Pr, this compound was isolated in crystalline form. nih.gov

This occurs through the hydrolysis of 2-chlorophenyl isothiocyanate. The experimental procedure involved adding 2-chlorophenyl isothiocyanate to a solution of sodium hydroxide in isopropanol, followed by the addition of excess hydrochloric acid. nih.gov This suggests that under these conditions, the isothiocyanate is susceptible to hydrolysis, leading to the formation of the symmetrical diarylthiourea.

Comparative Analysis of Synthetic Strategies for Diarylthiourea Analogs

Several methods are available for the synthesis of diarylthioureas, each with its own advantages and disadvantages. A comparative analysis of these strategies is essential for selecting the most appropriate method for a specific target molecule like this compound.

The reaction of amines with carbon disulfide is an attractive method due to the low cost and availability of the reagent. nih.gov The use of water as a solvent further enhances its appeal from an environmental perspective. organic-chemistry.org However, this method is generally more suitable for the synthesis of symmetrical thioureas.

The use of isothiocyanates offers a more direct and versatile route, particularly for unsymmetrical thioureas. nih.gov The reaction is typically clean and high-yielding. The main drawback can be the availability and stability of the required isothiocyanate.

Microwave-assisted synthesis provides a significant advantage in terms of reaction speed and efficiency. However, it requires specialized equipment.

The following table provides a comparative overview of different synthetic strategies for diarylthioureas.

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages | Applicability to this compound | Reference |

| From Carbon Disulfide | 2-Chloroaniline, CS₂ | Inexpensive reagents, environmentally friendly (aqueous medium) | Primarily for symmetrical thioureas, may require heating | Highly applicable | nih.govorganic-chemistry.org |

| From Isothiocyanates | 2-Chloroaniline, 2-Chlorophenyl isothiocyanate | Direct, high-yielding, versatile for unsymmetrical analogs | Availability and stability of isothiocyanate can be a concern | Highly applicable | nih.gov |

| Microwave-Assisted Synthesis | Varies | Rapid, high efficiency, solvent-free options | Requires specialized equipment | Potentially applicable | |

| As a Hydrolysis By-product | 2-Chlorophenyl isothiocyanate, NaOH, HCl | Unintentional formation | Undesired side reaction, low yield | Demonstrated formation | nih.gov |

Interactive Data Table: Comparative Analysis of Synthetic Strategies for Diarylthioureas This table provides a general comparison. The optimal method for a specific application may vary.

Structural Characterization and Polymorphism of 1,3 Bis 2 Chlorophenyl Thiourea

X-ray Crystallographic Analysis

X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms within the crystal lattices of 1,3-bis(2-chlorophenyl)thiourea's polymorphs. These analyses provide precise information on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

A monoclinic polymorph of this compound, with the chemical formula C₁₃H₁₀Cl₂N₂S, has been identified and characterized. nih.gov The crystal data and refinement details for this form are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀Cl₂N₂S |

| Formula Weight | 297.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9999 (3) |

| b (Å) | 14.6811 (3) |

| c (Å) | 8.0806 (2) |

| β (°) | 109.509 (1) |

| Volume (ų) | 1341.84 (5) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.8 |

| Data sourced from Acta Crystallographica Section E. nih.gov |

The molecular structure of the monoclinic form of this compound is notably twisted. nih.gov The two 2-chlorophenyl rings are not coplanar with the central thiourea (B124793) moiety. The dihedral angle between the two benzene (B151609) rings is 55.37 (7)°. nih.gov

A key conformational feature is the orientation of the hydrogen atoms attached to the nitrogen atoms (amide-H atoms) relative to the C=S bond. In this monoclinic form, the amide-H atoms are in a syn conformation to each other. nih.gov The C2-benzene ring is positioned nearly perpendicular to the central CN₂S plane, with a dihedral angle of 85.20 (6)°, while the C8-benzene ring is twisted at an angle of 49.32 (6)°. nih.gov

The crystal packing of the monoclinic polymorph is significantly influenced by intermolecular hydrogen bonds. Specifically, N-H…S hydrogen bonds are the primary interactions that guide the supramolecular assembly. nih.gov In this arrangement, the sulfur atom acts as a bifurcated acceptor for two distinct N-H donors from neighboring molecules. nih.gov The geometric details of these hydrogen bonds are provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| N1—H1n···S1ⁱ | 0.87 (2) | 2.62 (2) | 3.4449 (18) | 159 (2) |

| N2—H2n···S1ⁱ | 0.87 (2) | 2.49 (2) | 3.3389 (18) | 166 (2) |

| Symmetry code: (i) x, -y+1/2, z-1/2. Data sourced from Acta Crystallographica Section E. nih.gov |

The repeated N-H…S hydrogen bonding interactions link the molecules of this compound into one-dimensional supramolecular chains. These chains propagate along the c-axis of the crystal lattice in a distinct zigzag pattern. nih.gov

Further stabilization of the crystal structure occurs through weaker C-H…Cl intermolecular interactions. These interactions serve to connect the adjacent zigzag chains, forming extended two-dimensional layers that stack along the a-axis of the unit cell. nih.gov A notable interaction of this type is the C13—H13···Cl2ⁱⁱ bond, which has an H···A distance of 2.79 Å and a D-H···A angle of 152°. nih.gov

Prior to the discovery of the monoclinic form, an orthorhombic polymorph of this compound had been reported. nih.gov The most significant structural difference between the two polymorphs lies in the conformation of the thiourea backbone. nih.gov

In contrast to the syn conformation observed in the monoclinic form, the amide-H atoms in the orthorhombic polymorph adopt an anti disposition relative to each other. nih.gov This fundamental conformational change leads to a different hydrogen-bonding motif. The anti orientation in the orthorhombic structure facilitates the formation of dimeric eight-membered {···HNCS}₂ synthons, a common hydrogen-bonding pattern in diarylthioureas. This differs markedly from the catemeric zigzag chains found in the monoclinic crystal structure. nih.gov

Elucidation of Orthorhombic Polymorphic Form

Contrasting Molecular Conformation (Anti Disposition)

A key distinguishing feature between the two known polymorphs of this compound lies in the conformation of the molecule, specifically the disposition of the N-H atoms. In the orthorhombic form, the N-H atoms are in an anti disposition relative to each other. nih.gov This contrasts with the monoclinic polymorph where the N-H atoms adopt a syn conformation. nih.gov The molecule itself is twisted, with a notable dihedral angle of 55.37 (7)° between the two benzene rings in the monoclinic form. nih.gov

Formation of Eight-Membered {…HNCS}₂ Synthons

The anti orientation of the amide-H atoms in the orthorhombic polymorph facilitates the formation of eight-membered {…HNCS}₂ synthons through intermolecular hydrogen bonds. nih.gov This specific hydrogen-bonding motif is a common feature in the crystal packing of many thiourea derivatives and plays a crucial role in stabilizing the crystal lattice.

Dimerization and Two-Dimensional Parallel Layers

In the orthorhombic crystal structure, determined at 173 K, two molecules are present in the asymmetric unit. iucr.org These molecules form dimers through N-H···S hydrogen bonds and a short Cl···Cl contact. iucr.org These dimeric units then assemble into two-dimensional parallel layers, which are further interconnected by C-H···Cl hydrogen bonds, creating a robust, layered crystal lattice. iucr.org

Comparative Analysis of Polymorphic Structures

A comparative analysis of the two polymorphs highlights the significant impact of molecular conformation on the resulting crystal packing. The syn conformation in the monoclinic form prevents the formation of the eight-membered synthons seen in the orthorhombic form. nih.gov Instead, the crystal structure of the monoclinic polymorph is characterized by supramolecular zigzag chains running along the c-axis, which are formed via N-H···S hydrogen bonds. nih.gov These chains are then linked into layers by C-H···Cl interactions. nih.gov

Table 1: Crystallographic Data for the Monoclinic Polymorph of this compound nih.gov

| Parameter | Value |

| Formula | C₁₃H₁₀Cl₂N₂S |

| Molecular Weight | 297.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9999 (3) |

| b (Å) | 14.6811 (3) |

| c (Å) | 8.0806 (2) |

| β (°) | 109.509 (1) |

| Volume (ų) | 1341.84 (5) |

| Z | 4 |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and bonding within this compound.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. For the monoclinic polymorph of this compound, characteristic vibrational bands have been identified. nih.gov The N-H stretching vibration (ν(N-H)) appears at 3348 cm⁻¹, while the C-N stretching (ν(C-N)) and C=S stretching (ν(C=S)) vibrations are observed at 1498 cm⁻¹ and 1201 cm⁻¹, respectively. nih.gov These assignments are consistent with the known vibrational frequencies for thiourea derivatives. researchgate.netchemicalbook.com

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. While specific ¹H and ¹³C NMR data for this compound is not extensively detailed in the provided search results, general characteristics for related thiourea derivatives can be inferred.

In ¹H NMR spectra of thiourea derivatives, the signals for the N-H protons are typically observed as singlets. mdpi.com The chemical shifts of aromatic protons will appear in the aromatic region of the spectrum.

In ¹³C NMR spectra of thiourea derivatives, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which typically appears in the range of 180-183 ppm. mdpi.com The signals for the aromatic carbons would also be present in the downfield region of the spectrum.

Advanced Structural Analysis

Hirshfeld Surface Analysis for Noncovalent Interactions

A comprehensive understanding of the forces that govern the crystal packing of this compound can be achieved through Hirshfeld surface analysis. This computational method provides a visual and quantitative breakdown of the various noncovalent interactions within the crystal structure. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the close contacts between neighboring molecules emerges. nih.govmdpi.com

For a molecule like this compound, a Hirshfeld surface analysis would be expected to quantify the following key interactions:

H···H Contacts: Typically, these are the most abundant interactions in organic molecules and would be represented by a large, diffuse region in the fingerprint plot.

Cl···H/H···Cl Contacts: Given the presence of chlorine atoms, these interactions, which are a form of hydrogen bonding, are expected to be significant. They would appear as distinct "wings" in the fingerprint plot. nih.gov

S···H/H···S Contacts: The thiourea sulfur atom is a potential hydrogen bond acceptor, and these interactions would be clearly identifiable.

C···H/H···C Contacts: These represent van der Waals interactions and are generally present in aromatic systems.

N···H/H···N Contacts: The nitrogen atoms of the thiourea group can also participate in hydrogen bonding.

C···C Contacts: These indicate π-π stacking interactions between the phenyl rings, which are common in aromatic compounds. rsc.org

The analysis would provide a percentage contribution for each of these interactions to the total Hirshfeld surface area, offering a quantitative measure of their importance in stabilizing the crystal lattice. The dnorm surface would visually highlight the most significant contact points, with red areas indicating contacts shorter than the van der Waals radii, blue areas showing longer contacts, and white areas representing contacts around the van der Waals separation. nih.gov

Table of Expected Intermolecular Contacts and Their Contributions:

| Interaction Type | Description | Expected Significance |

| H···H | van der Waals forces | High percentage contribution |

| Cl···H/H···Cl | Halogen-hydrogen bonding | Significant contribution |

| S···H/H···S | Hydrogen bonding | Moderate to significant contribution |

| C···H/H···C | van der Waals forces | Moderate contribution |

| N···H/H···N | Hydrogen bonding | Moderate contribution |

| C···C | π-π stacking | Moderate contribution |

This table is a generalized expectation based on the molecular structure and findings for similar compounds. Specific quantitative data for this compound is not available in the cited literature.

Biological Activities and Pharmacological Potentials of 1,3 Bis 2 Chlorophenyl Thiourea Derivatives

Antimicrobial Activity

Thiourea (B124793) derivatives, particularly those with halogen substitutions, are recognized for their antimicrobial properties. The presence of chlorophenyl groups in the 1,3-Bis(2-chlorophenyl)thiourea structure is a key area of investigation for developing new antimicrobial agents. The efficacy of these compounds varies significantly between different types of bacteria and fungi, underscoring the specificity of their action.

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of 1,3-diarylthiourea have demonstrated notable activity against Gram-positive bacteria. Certain halogenated thiourea compounds have shown moderate efficacy, with studies identifying specific derivatives that are active against strains like Staphylococcus aureus and Bacillus subtilis. For instance, some thiourea derivatives have exhibited potent antibacterial activity against a range of S. aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded as low as 2–16 µg/mL for the most effective compounds. nih.gov Other studies have described considerable activity and a broad spectrum of action for thiourea derivatives against Gram-positive bacteria. nih.gov The selective activity is often attributed to differences in the cellular structure between Gram-positive and Gram-negative bacteria. nih.gov

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The effectiveness of this compound derivatives against Gram-negative bacteria appears to be more varied. The outer membrane of Gram-negative bacteria typically provides a formidable barrier against external agents, which can limit the efficacy of certain compounds. nih.gov However, specific structural modifications to the thiourea backbone have yielded derivatives with activity against strains like Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com For example, a fluorinated pyridine thiourea derivative demonstrated notable inhibition against E. coli and P. aeruginosa. nih.gov This suggests that while challenging, it is possible to design derivatives that can overcome the resistance mechanisms of Gram-negative bacteria.

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

The antifungal potential of thiourea derivatives is an active area of research. Studies have shown that certain derivatives possess inhibitory activity against pathogenic fungi. For example, compounds have been tested against various Candida species, which are common causes of fungal infections in humans. mdpi.com While some novel fluorinated thiourea derivatives showed no activity against Candida albicans, they were effective against the filamentous fungus Aspergillus fumigatus. nih.gov Other research on thiourea derivatives of 2-thiophenecarboxylic acid reported significant antifungal activity against nosocomial strains of Candida auris, with MIC values ranging from 0.0781 to 5 mg/mL. mdpi.comresearchgate.net This indicates that the antifungal spectrum is highly dependent on the specific chemical structure of the derivative.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency. For halogenated thiourea derivatives, MIC values have been determined against a variety of microbial strains. While specific MIC data for this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, certain fluorinated thiourea derivatives have demonstrated significant antimicrobial activity with MIC values ranging from 1.95 to 15.63 µg/mL against several bacterial strains. nih.govmendeley.com Another study found that a specific thiourea derivative, TD4, was highly potent against S. aureus, with an MIC of 2 µg/mL. nih.gov

Below is a table summarizing MIC values for various halogenated thiourea derivatives against selected microbial strains, illustrating the range of potencies observed in this class of compounds.

| Thiourea Derivative Type | Gram-Positive Bacteria (MIC) | Gram-Negative Bacteria (MIC) | Fungal Strains (MIC) | Reference |

|---|---|---|---|---|

| Fluorinated Pyridine Derivative (4a) | 1.95-7.81 µg/mL (S. aureus) | 3.9-15.63 µg/mL (E. coli, P. aeruginosa) | 7.81 µg/mL (A. fumigatus) | nih.gov |

| General Halogenated Derivatives | 8-128 µg/mL | Data not specified | Data not specified | eurekaselect.com |

| Thiourea Derivative (TD4) | 2-16 µg/mL (S. aureus, MRSA) | >256 µg/mL | Data not specified | nih.gov |

| Thiophene-based Derivatives | Data not specified | Data not specified | 78.1-5000 µg/mL (C. auris) | mdpi.com |

Structure-Antimicrobial Activity Relationships

The relationship between the chemical structure of thiourea derivatives and their antimicrobial activity is a critical aspect of their development. The presence, number, and position of halogen atoms on the phenyl rings significantly influence their biological efficacy. Generally, thiourea derivatives substituted with electron-withdrawing groups, such as chlorine, tend to exhibit good antibacterial activity. nih.gov

Anticancer and Cytotoxic Activities

Beyond their antimicrobial effects, 1,3-disubstituted thiourea derivatives, especially those with halogenated phenyl rings, have emerged as a promising class of anticancer agents. nih.gov Research indicates that these compounds can inhibit the growth of various cancer cell lines, often with greater potency than existing chemotherapy drugs like cisplatin. nih.gov

The cytotoxic action of these compounds is linked to their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies have shown that derivatives incorporating 3,4-dichloro-phenyl substituents are highly active against human colon, prostate, and leukemia cancer cell lines. nih.gov For instance, certain dichlorophenyl derivatives displayed high cytotoxicity with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.5 to 8.9 µM against these cell lines. nih.gov Other research has identified N,N'-diarylthiourea compounds that effectively suppress the growth of breast cancer cells (MCF-7). mdpi.com The mechanism often involves disrupting cell cycle progression and activating enzymes like caspase-3, which play a central role in executing apoptosis. mdpi.com

The table below presents the cytotoxic activity of several dichlorophenyl-substituted thiourea derivatives against various human cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 1.5 µM | nih.gov |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 3.8 µM | nih.gov |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate) | 8.9 µM | nih.gov |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | K-562 (Leukemia) | 4.2 µM | nih.gov |

| 1,1'-(1,3-Phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | HepG2 (Liver) | 10.32 µM | researchgate.net |

| 1,1'-(1,3-Phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | 3.54 µM | researchgate.net |

| N,N′-Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 µM | mdpi.com |

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Lung, Colon, Breast, Leukemia, Prostate)

Substituted 1,3-diarylthiourea derivatives have shown considerable cytotoxic activity against a panel of human cancer cell lines. Research has highlighted the potent effects of compounds bearing dihalogenophenyl groups. For instance, a derivative featuring a 3,4-dichlorophenyl substituent displayed significant growth-inhibitory effects against human colon cancer (SW480 and SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines, with IC50 values of less than 10 µM. nih.gov

The metastatic colon cancer cell line, SW620, proved to be particularly susceptible to these derivatives. The 3,4-dichlorophenylthiourea compound, in particular, exhibited a potent IC50 value of 1.5 ± 0.72 μM against this cell line. nih.gov Other studies on bis-thioureas have also confirmed their efficacy. For example, 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) was identified as a highly potent cytotoxic agent against the MOLT-3 human leukemia cell line, with an IC50 value of 1.62 μM. researchgate.net The broad-spectrum anticancer activity of these compounds is further supported by findings showing the cytotoxicity of various thiourea derivatives against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines. biointerfaceresearch.comresearchgate.net

Table 1: In Vitro Cytotoxicity (IC50 in µM) of a 3,4-dichlorophenyl Thiourea Derivative Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SW480 | Primary Colon Cancer | 9.0 ± 1.05 |

| SW620 | Metastatic Colon Cancer | 1.5 ± 0.72 |

| PC3 | Metastatic Prostate Cancer | 8.9 ± 1.12 |

| K-562 | Chronic Myelogenous Leukemia | 6.3 ± 1.10 |

Data sourced from a study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs, where the 3,4-dichlorophenyl derivative was among the most active compounds. nih.gov

Mechanisms of Cytotoxic Action

The anticancer effects of dichlorophenyl thiourea derivatives are attributed to several interconnected cellular mechanisms that ultimately lead to the demise of cancer cells. nih.govnih.gov

Induction of Apoptosis in Cancer Cells

A primary mechanism by which these thiourea derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies employing flow cytometry have revealed that treatment with these compounds leads to a significant increase in late-stage apoptosis or necrosis in cancer cells compared to untreated controls. nih.gov

The 1-(3,4-dichlorophenyl)thiourea derivative proved to be a particularly strong inducer of apoptosis. This compound triggered late apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia K-562 cells. nih.gov Further research confirmed this pro-apoptotic activity, demonstrating that dichlorophenyl thiourea derivatives lead to the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov This apoptosis-activating effect was most pronounced in colon and leukemia cell lines. nih.gov

Modulation of Interleukin-6 Levels

Interleukin-6 (IL-6) is a pro-inflammatory cytokine known to play a multifaceted role in tumorigenesis, promoting cancer cell growth, survival, and proliferation while inhibiting apoptosis. nih.govnih.govresearchgate.net Dichlorophenyl thiourea derivatives have been shown to counteract these effects by acting as inhibitors of IL-6 secretion. In studies involving both primary (SW480) and metastatic (SW620) colon cancer cells, these compounds effectively decreased IL-6 levels by a range of 23–63%. nih.gov By modulating the tumor microenvironment through the reduction of this key cytokine, these derivatives can disrupt a critical pathway that supports cancer progression. nih.govnih.gov

Reduction of Cancer Cell Viability

The culmination of the aforementioned mechanisms is a marked reduction in the viability and proliferation of cancer cells. Treatment with dichlorophenyl thiourea derivatives leads to a significant decrease in the number of living cancer cells. nih.gov Specifically, derivatives such as the one with a 3,4-dichloro substituent diminished the viability of highly aggressive SW620 metastatic colon cancer cells by 45–58%. nih.gov Across various cancer cell lines, these compounds have been observed to reduce the total number of cancerous cells by 20–93%, demonstrating a potent cytostatic effect that suppresses cancer cell growth and proliferation. nih.gov

Selectivity Index Against Normal Cell Lines

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Dichlorophenyl thiourea derivatives have demonstrated a favorable selectivity profile in this regard. nih.govnih.gov The selectivity index (SI), which is calculated by dividing the IC50 value for a normal cell line by the IC50 value for a cancer cell line, is a key measure of this property. An SI value greater than 1.0 indicates that a compound is more toxic to cancer cells than to normal cells. researchgate.net

When tested against the non-cancerous human keratinocyte cell line (HaCaT), the 1-(3,4-dichlorophenyl)thiourea derivative exhibited high selectivity indexes. nih.gov The SI values ranged from 4.6 to a notable 16.5, indicating a significantly greater potency against cancer cells. nih.gov This suggests that while these compounds are highly cytotoxic to tumors, they preserve a degree of safety toward normal cells. nih.gov

Table 2: Selectivity Index (SI) of a 3,4-dichlorophenyl Thiourea Derivative

| Cancer Cell Line | Selectivity Index (SI) vs. HaCaT Cells |

|---|---|

| SW480 | 2.7 |

| SW620 | 16.5 |

| PC3 | 2.8 |

| K-562 | 3.9 |

The Selectivity Index (SI) is calculated as: IC50 for HaCaT normal cell line / IC50 for the respective cancer cell line. nih.gov

Structure-Anticancer Activity Relationships

The anticancer efficacy of thiourea derivatives is closely linked to their chemical structure, particularly the nature and position of substituents on the phenyl rings. nih.govbiointerfaceresearch.com Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as halogens, on the terminal phenyl rings is a key determinant of antiproliferative properties. nih.gov

Specifically, dihalogenophenyl derivatives have been identified as among the most active compounds in this class. nih.gov The 1-(3,4-dichlorophenyl)thiourea derivative consistently demonstrated superior cytotoxic activity compared to other analogs. nih.govnih.gov The position of the substituents also plays a critical role; for instance, in some bis-thiourea series, meta-substituted compounds have been found to be more active than their para-substituted counterparts. nih.gov The type of linker used in bis-thiourea molecules has also been shown to significantly influence cytotoxicity. biointerfaceresearch.com These findings underscore the importance of the dihalogenophenyl scaffold as a basis for designing novel and potent thiourea-based anticancer agents. nih.govnih.gov

Enzyme Inhibitory Activities

The unique structural scaffold of thiourea and its derivatives has positioned them as a versatile class of compounds in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymes. The presence of a reactive thiocarbonyl group, along with the ability to form multiple hydrogen bonds and hydrophobic interactions, allows these molecules to effectively bind to the active or allosteric sites of various enzymes. Modifications to the aryl substituents on the thiourea core significantly influence this inhibitory potential, leading to the development of potent and sometimes highly selective enzyme inhibitors. This section details the inhibitory activities of 1,3-diarylthiourea derivatives, including those structurally related to this compound, against several key classes of enzymes.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

While extensive research has been conducted on various scaffolds as cholinesterase inhibitors for conditions like Alzheimer's disease, specific studies focusing on the direct inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not prominent in the available literature. However, the broader class of thiourea derivatives has shown potential in this area.

Research into different thiourea-containing structures has revealed modest to potent anticholinesterase activity. For instance, certain synthesized thiourea derivatives have demonstrated activity against both AChE and BChE, with IC50 values recorded in the micromolar range. One study identified a thiourea derivative as the most potent in its series, with IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com Another series of bis-thioureas was found to be active, with one derivative showing highly potent inhibition against AChE with an IC50 value of 0.1761 µM, which was significantly better than the reference inhibitor, neostigmine methylsulfate. researchgate.net These findings suggest that the thiourea core can serve as a template for designing cholinesterase inhibitors, though the specific efficacy of the this compound structure itself remains to be explicitly determined.

Urease Inhibition

Thiourea derivatives are widely recognized as a significant class of urease inhibitors, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. The structural similarity of the thiourea moiety to urea (B33335) allows these compounds to interact effectively with the nickel ions in the urease active site.

Numerous studies have demonstrated that substitutions on the phenyl rings of 1,3-diarylthioureas play a critical role in their inhibitory potency.

Halogen Substituents : The presence and position of halogen atoms like chlorine and fluorine on the phenyl rings often lead to predominant urease inhibitory activity. core.ac.ukresearchgate.net

Alkyl Chains : A series of alkyl chain-linked thiourea derivatives showed varied activity, with a 4'-bromo substituted compound (IC50 = 10.65 µM) and a 2,6-dimethyl substituted compound (IC50 = 15.19 µM) exhibiting potency greater than the standard thiourea (IC50 = 15.51 µM). rsc.orgrsc.org

Complex Hybrids : More complex thiourea hybrids have yielded exceptionally potent inhibitors. A series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids displayed IC50 values in the nanomolar range (0.0019 µM to 0.0532 µM), far exceeding the potency of the standard thiourea inhibitor (IC50 = 4.7455 µM). nih.gov

The mechanism of inhibition is often competitive or mixed-type, highlighting the direct interaction of these derivatives with the enzyme's active site. nih.govnih.gov

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives

| Compound Series | Specific Derivative Example | IC50 (µM) | Enzyme Source | Reference |

|---|---|---|---|---|

| Dipeptide-Thiourea Conjugates | Analogue with F/Cl substituents | 2.0 | Not Specified | core.ac.ukresearchgate.net |

| Bis-Acyl-Thiourea Derivatives | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | 1.55 | Not Specified | mdpi.com |

| Alkyl Chain-Linked Thioureas | Derivative with 4'-bromo substituent | 10.65 | Jack Bean | rsc.org |

| 1-Aroyl-3-aryl Thioureas | Derivative with 3-nitrophenyl group | 0.0019 | Jack Bean | nih.gov |

| Arylthioureas | Nitro-substituted derivative | 464 | C. ensiformis | nih.gov |

Alpha-Chymotrypsin Inhibition

Derivatives of 1,3-diarylthiourea have been identified as non-peptide inhibitors of α-chymotrypsin, a serine protease involved in various physiological and pathological processes. Research has shown that these compounds can exhibit moderate to good inhibitory effects against this enzyme.

A study of 35 different thiourea derivatives found that 22 of them showed inhibition, with IC50 values ranging from 11.6 µM to 386.9 µM. google.com The structure-activity relationship (SAR) revealed key insights:

The position of chloro substituents on the phenyl rings significantly impacts potency. A compound with a para-chloro substituent (IC50 = 11.6 µM) was more potent than one with a meta-chloro substituent (IC50 = 23.3 µM). google.com

The presence of a chloro group on the benzene (B151609) ring appears to enhance inhibitory potency, potentially by enabling a better fit within the enzyme's binding pocket. google.com

Kinetic studies have shown that these inhibitors can act through mixed or non-competitive mechanisms. google.com

Table 2: α-Chymotrypsin Inhibitory Activity of Selected 1,3-Diarylthiourea Derivatives

| Compound | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-chlorophenyl)thiourea | 11.6 | 8.6 | Mixed | google.com |

| 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea | 18.8 | 15.5 | Non-Competitive | google.com |

| 1,3-Bis(3-chlorophenyl)thiourea | 23.3 | 15.9 | Mixed | google.com |

| 1-(3-Chlorophenyl)-3-(3-methoxyphenyl)thiourea | 25.4 | 21.2 | Mixed | google.com |

Lysine-Specific Demethylase (LSD1) Inhibition

Thiourea-based compounds have emerged as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in various cancers. capes.gov.brnih.govacs.orgfigshare.comresearchgate.net The inhibition of LSD1 by these derivatives can lead to the re-expression of silenced tumor suppressor genes, making them promising candidates for anticancer agents.

Studies on (bis)thiourea derivatives have demonstrated significant inhibitory activity. For example, compounds featuring a 3-5-3 or 3-6-3 carbon backbone architecture have displayed single-digit micromolar IC50 values in recombinant LSD1 assays. nih.gov One such derivative exhibited an IC50 of 4.8 µM and was found to be a competitive inhibitor. nih.gov Furthermore, the design of pyrimidine-thiourea hybrids has led to the discovery of highly potent and selective LSD1 inhibitors, with some compounds showing strong cytotoxicity against cancer cells where LSD1 is overexpressed. capes.gov.brnih.govacs.orgresearchgate.net

Table 3: LSD1 Inhibitory Activity of Selected Thiourea Derivatives

| Compound Series | Specific Derivative Example | IC50 (µM) | Target | Reference |

|---|---|---|---|---|

| (Bis)aralkylthioureas | Compound 6d (1,1-diphenylmethyl substituted) | 4.8 | Recombinant LSD1 | nih.gov |

| Pyrimidine-Thiourea Hybrids | Compound 6b (with terminal alkyne) | Potent (specific value not stated) | LSD1 | capes.gov.brnih.govacs.orgresearchgate.net |

| (Bis)thioureidopropyldiamines | Multiple derivatives | Single-digit µM range | Recombinant LSD1 | nih.gov |

DNA Topoisomerase-II Inhibition

Direct evidence for the inhibition of DNA topoisomerase-II by this compound or its close diarylthiourea derivatives is limited in the reviewed literature. However, structurally related compounds containing a thiourea-like scaffold, such as thiosemicarbazones, have been extensively studied as topoisomerase II inhibitors. nih.govnih.govresearchgate.netresearchgate.netacs.org

Thiosemicarbazones, particularly when chelated with metals like copper, have been shown to be significant inhibitors of topoisomerase IIα. nih.govacs.org These complexes often act as catalytic inhibitors, interfering with the enzyme's function at concentrations much lower than their metal-free ligand counterparts. acs.org For instance, a series of acridine-thiosemicarbazone derivatives were synthesized, and several compounds demonstrated interesting inhibition of topoisomerase IIα at a concentration of 100 µM. nih.gov While these findings are for a related class of compounds, they suggest that the broader thiourea pharmacophore has the potential to be incorporated into scaffolds that target DNA topoisomerase II.

Sirtuin Inhibition

Thiourea derivatives are a promising class of isoform-selective sirtuin inhibitors. mdpi.comscilit.comnih.govpensoft.netpensoft.netresearchgate.netnih.gov Sirtuins are NAD+-dependent protein deacylases involved in numerous cellular processes, and their modulation is a therapeutic target for cancer and other diseases. Thiourea-containing compounds are considered advantageous as they are generally easier to synthesize, more cell-permeable, and less cytotoxic compared to other mechanism-based inhibitors like thioamides. mdpi.com

Research has led to the development of novel lysine-derived thioureas that act as mechanism-based SIRT2 inhibitors with potent anticancer activity. nih.gov

Several derivatives selectively inhibited SIRT2 with IC50 values in the nanomolar range (e.g., 0.06 µM, 0.15 µM). nih.gov

The selectivity for SIRT2 over SIRT1 was found to correlate with the alkyl chain length of the inhibitors, indicating that structural modifications can fine-tune isoform specificity. nih.gov

These thiourea-based compounds represent a class of inhibitors with high translational potential for investigating the therapeutic roles of specific sirtuins. mdpi.com

Table 4: Sirtuin Inhibitory Activity of Selected Thiourea Derivatives

| Compound Series | Specific Derivative Example | IC50 (µM) | Target Sirtuin | Reference |

|---|---|---|---|---|

| Lysine-Derived Thioureas | Compound AF8 | 0.061 | SIRT2 | nih.gov |

| Lysine-Derived Thioureas | Compound AF10 | 0.15 | SIRT2 | nih.gov |

| Lysine-Derived Thioureas | Compound AF12 | 0.08 | SIRT2 | nih.gov |

| 1-Benzoyl-3-methylthiourea derivatives | Compound 93 | Not specified (good binding) | SIRT1 | pensoft.net |

Antioxidant Activity

Thiourea and its derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals. hueuni.edu.vnmdpi.com This activity is significant as oxidative stress caused by free radicals is implicated in a wide range of diseases.

The antioxidant potential of thiourea derivatives is commonly evaluated using in vitro chemical assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging tests. mdpi.comdergipark.org.tr In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. hueuni.edu.vn The ABTS assay involves the reduction of the pre-formed ABTS radical cation (ABTS•+), which also results in a color change. hueuni.edu.vnresearchgate.net

Studies on various thiourea derivatives have demonstrated their capacity to scavenge these radicals. For example, a study comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) found that DPTU was a more potent antioxidant. hueuni.edu.vnresearchgate.net The IC₅₀ values, which represent the concentration required to scavenge 50% of the radicals, provide a quantitative measure of antioxidant strength. researchgate.net Another study on newly synthesized thiourea derivatives found that some compounds exhibited stronger antioxidant activity in the DPPH and ABTS assays than standard references. dergipark.org.tr For instance, 1,3-bis(3,4-dichlorophenyl)thiourea was reported to be highly active against both DPPH and ABTS free radicals. hueuni.edu.vn

| Compound | DPPH Scavenging IC₅₀ (mM) | ABTS Scavenging IC₅₀ (mM) | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 | hueuni.edu.vnresearchgate.netresearchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | hueuni.edu.vnresearchgate.netresearchgate.net |

Structure Activity Relationship Sar Studies of 1,3 Bis 2 Chlorophenyl Thiourea and Analogues

Influence of Substituents on Biological Activities

The biological activities of 1,3-disubstituted thiourea (B124793) derivatives are significantly modulated by the nature and position of substituents on their aryl rings. Research consistently demonstrates that electron-withdrawing groups (EWGs) on the terminal phenyl rings are particularly effective in enhancing the cytotoxic properties of these compounds against various cancer cell lines. mdpi.com For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues showed high cytotoxicity against human colon, prostate, and leukemia cell lines, with compounds bearing dihalogenophenyl and trifluoromethylphenyl substituents being the most potent. mdpi.comnih.gov

The position of the substituent also plays a crucial role. Studies on pyrazole-based thiourea derivatives found that compounds with substituents at the meta position of the phenyl ring generally exhibited moderate anti-tuberculosis activity, regardless of whether the substituent was an electron-donating group (EDG) or an EWG. nih.gov In contrast, their ortho substituted counterparts often showed little to no activity. nih.gov The presence of bulky groups, such as a naphthyl ring, can lead to a decrease in activity compared to simpler phenyl rings. nih.gov

In the context of anticancer activity, the introduction of specific substituents can tune the compound's effectiveness. For example, in a series of diaryl urea (B33335) and thiourea derivatives designed as anticarcinoma agents, structure-activity relationship analyses indicated that a lipophilic benzyloxy or heteroaryloxy group at the 4-position of a phenyl ring was beneficial to antitumor activity. nih.gov Furthermore, substituents containing nitrogen that are positively charged at physiological pH could also improve this activity. nih.gov The inherent flexibility of the thiourea scaffold allows for the synthesis of a wide range of structures with diverse functionalities, making it a valuable backbone in drug discovery. researchgate.net

Table 1: Influence of Phenyl Ring Substituents on the Biological Activity of Thiourea Analogues

| Base Scaffold | Substituent (Position) | Target/Activity | Observation | Reference(s) |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea | 3,4-Dichloro- (di-EWG) | Anticancer (Colon, Prostate, Leukemia) | Highest activity among tested analogues. mdpi.comnih.gov | mdpi.com, nih.gov |

| 3-(Trifluoromethyl)phenylthiourea | 4-CF3- (EWG) | Anticancer (Colon, Prostate, Leukemia) | High activity, comparable to 3,4-dichloro analogue. mdpi.comnih.gov | nih.gov, mdpi.com |

| Pyrazole-based thiourea | 4-Fluoro- (EWG) | Anti-TB | Potent activity (MIC = 2 µg/mL). nih.gov | nih.gov |

| Pyrazole-based thiourea | 4-Chloro- (EWG) | Anti-TB | Reduction in activity compared to 4-fluoro analogue. nih.gov | nih.gov |

| Pyrazole-based thiourea | Naphthyl (Bulky group) | Anti-TB | Decreased activity compared to phenyl derivatives. nih.gov | nih.gov |

| Diaryl (thio)urea | Benzyloxy (4-position) | Antitumor | Beneficial for activity. nih.gov | nih.gov |

Role of Halogenation on Pharmacological Profiles

Halogenation is a key chemical modification that profoundly influences the pharmacological profiles of diarylthiourea compounds. The type, number, and position of halogen atoms on the aromatic rings can dictate the potency and selectivity of their biological actions, particularly in anticancer and antimicrobial applications.

The presence of halogens, especially chlorine and fluorine, is frequently associated with enhanced cytotoxic activity. nih.gov For example, in a study of 3-(trifluoromethyl)phenylthiourea analogues, derivatives with di-halogenophenyl substituents, such as 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, were identified as the most promising cytotoxic agents against various cancer cell lines. mdpi.combiointerfaceresearch.com Similarly, compounds with a 3,4-dichloro substitution pattern demonstrated potential as anticancer agents by increasing caspase activity and reducing the production of reactive oxygen species in cancer cells. nih.gov

The position of the halogen is also a critical determinant of activity. In a series of pyrazole-based thiourea derivatives evaluated for anti-mycobacterial activity, a 4-fluorophenyl substituent resulted in high potency, whereas replacing it with a less electronegative 4-chloro group led to reduced activity. nih.gov Interestingly, meta-substituted chloro- and fluoro-derivatives of certain dipeptide-conjugated thioureas showed predominant urease inhibitory activity. core.ac.ukcore.ac.uk Among monosubstituted thioureas tested for antitubercular properties, the para-chloro derivative was the most active, while meta-chloro and meta-bromo compounds showed only moderate efficacy. mdpi.com Among disubstituted analogues, 2,4-difluoro derivatives displayed good efficacy. mdpi.com This highlights that both the nature and the placement of the halogen are crucial for the pharmacological outcome.

Table 2: Effect of Halogenation on the Pharmacological Activity of Diarylthiourea Analogues

| Compound/Analogue Type | Halogen Substituent(s) | Pharmacological Profile | Key Finding | Reference(s) |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea | 3,4-Dichlorophenyl | Anticancer (Colon, Leukemia) | Identified as one of the most potent compounds in the series. mdpi.combiointerfaceresearch.com | mdpi.com, biointerfaceresearch.com |

| 3-(Trifluoromethyl)phenylthiourea | 2,5-Dichlorophenyl | Anticancer (Prostate) | Showed significant reduction in cancer cell count. mdpi.com | mdpi.com |

| Pyrazole-based thiourea | 4-Fluorophenyl | Anti-TB | High activity (MIC = 2 µg/mL). nih.gov | nih.gov |

| Pyrazole-based thiourea | 2,4-Difluorophenyl | Anti-TB | Potent activity (MIC = 1 µg/mL). nih.gov | nih.gov |

| Pyrazole-based thiourea | 3,4-Dichlorophenyl | Antibacterial (S. aureus) | Potent activity (MIC = 0.25 µg/mL) for the corresponding urea derivative. nih.gov | nih.gov |

| Monosubstituted thioureas | p-Chlorophenyl | Anti-TB | Most active among monosubstituted analogues tested (MIC = 1 µg/mL). mdpi.com | mdpi.com |

| Dipeptide-conjugated thioureas | meta- or para- Chloro/Fluoro | Urease Inhibition | Showed predominant inhibitory activity. core.ac.ukcore.ac.uk | core.ac.uk, core.ac.uk |

Impact of Conformation and Stereochemistry on Bioactivity

The three-dimensional structure, including conformation and stereochemistry, of thiourea derivatives is a critical factor that determines their biological activity. For 1,3-Bis(2-chlorophenyl)thiourea specifically, the molecule can exist in different crystalline forms, or polymorphs, which feature distinct molecular conformations.

Broader studies on chiral thiourea derivatives have further underscored the importance of stereochemistry. Research on chiral thioureas containing leucine (B10760876) moieties or other chiral centers has demonstrated that the stereochemical configuration (R vs. S) can be a determining factor for their anti-HIV and anti-leukemic activities. nih.govnih.gov This emphasizes that the specific 3D arrangement of atoms is fundamental to the molecule's interaction with chiral biological macromolecules, dictating the potency of its pharmacological effects. nih.gov

Correlation Between Molecular Architecture and Enzyme Binding Affinity

The molecular architecture of this compound and its analogues is intrinsically linked to their ability to bind and inhibit enzymes, a common mechanism for their biological effects. The thiourea moiety, with its N-H proton-donor groups and the C=S group, is particularly adept at forming multiple hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes. nih.govnih.gov

Molecular docking studies have repeatedly illustrated this principle. For instance, thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com Docking simulations of 1-(3-chlorophenyl)-3-cyclohexylthiourea, a potent inhibitor, revealed specific interactions within the enzyme's active site. nih.govmdpi.com Similarly, pyrimidine-linked acyl thiourea derivatives have been identified as potent inhibitors of α-amylase and proteinase K. nih.gov Docking studies showed that the sulfur and N-H groups of the thiourea core formed crucial hydrogen bonds with residues like GLN-63 and HIS-305 in the active pocket of α-amylase. nih.gov

The ability of thioureas to act as versatile ligands also extends to their inhibition of enzymes like urease and DNA gyrase. core.ac.ukebi.ac.uk In the case of urease inhibition, the thiourea core can interact with the nickel ions in the enzyme's active site. biointerfaceresearch.com For bacterial DNA gyrase, a target for antimicrobial agents, thiourea derivatives have been shown to bind effectively at the active site, inhibiting its supercoiling activity. nih.gov Molecular modeling of a potent 3,4-dichlorophenyl urea derivative suggested a strong binding affinity for the active site of DNA gyrase. nih.gov

Table 3: Enzyme Inhibition by Thiourea Derivatives and Key Molecular Interactions

| Thiourea Derivative Class | Target Enzyme | Key Interactions/Binding Mode | Implication | Reference(s) |

|---|---|---|---|---|

| Phenyl & Cyclohexyl Thioureas | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Hydrogen bonding within the active site. | Inhibition of cholinesterases, potential for Alzheimer's treatment. | nih.gov, mdpi.com |

| Pyrimidine-linked Acyl Thioureas | α-Amylase, Proteinase K | H-bonding via S and N-H of thiourea with active site residues (e.g., GLN, HIS). | Potent enzyme inhibition. | nih.gov |

| Dipeptide-conjugated Thioureas | Urease | Interactions with the enzyme active site, enhanced by halogen substituents. | Potent urease inhibition, potential for treating H. pylori infections. | core.ac.uk, core.ac.uk |

| Pyrazole-based (Thio)ureas | DNA Gyrase | Binds at the active site, inhibiting supercoiling activity. | Antibacterial activity against S. aureus. | nih.gov |

| Glucose-conjugated Thiazole Thioureas | S. aureus DNA gyrase | H-bond interactions with active site residues (e.g., Ala1118, Met1121). | Strong enzyme inhibition and antibacterial activity. | ebi.ac.uk |

| Acyl Thioureas | Histone Deacetylase (HDAC) | Ligand binding to zinc cation via the thiourea group. | Anticancer activity. | rsc.org |

Potential Applications and Future Directions in Chemical and Biomedical Research

Prospects in Agrochemical Research

The thiourea (B124793) scaffold is a recognized pharmacophore in the agrochemical industry. Related compounds, such as N-benzoyl-N'-pyrimidin-2-yl thioureas, have demonstrated promising herbicidal activities, with chlorinated derivatives showing particularly high efficacy. nih.gov For instance, the simpler analogue, (2-Chlorophenyl)thiourea, is known for its use as an herbicide. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) studies on similar thiourea series have indicated that chloro-substituents on the phenyl rings can significantly enhance herbicidal activity, likely by modulating the compound's lipophilicity and its interaction with biological targets like the photosystem II enzyme. nih.gov Given these precedents, 1,3-Bis(2-chlorophenyl)thiourea is a strong candidate for investigation as a novel herbicide. Its symmetrical dichlorinated structure suggests it may exhibit potent activity against various weed species. Future research should focus on screening its effects on plant growth and elucidating its mechanism of action.

Advancements in Materials Science Applications

The application of thiourea derivatives in materials science is an expanding field, with potential uses in polymers and nonlinear optics. The specific compound, this compound, has been shown to exist in at least two different crystalline forms, or polymorphs: a monoclinic and an orthorhombic form. nih.gov These polymorphs differ in their molecular conformation and intermolecular hydrogen bonding patterns, which directly influences the material's physical properties. nih.gov This polymorphism is a critical aspect of materials science, as different crystal forms can have different solubilities, stabilities, and mechanical characteristics.

Furthermore, organic molecules with delocalized π-electron systems and donor-acceptor groups are of great interest for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and photonics. nih.govyoutube.com The structure of this compound, featuring aromatic rings (electron-rich systems) and a polarizable thiourea group, makes it a candidate for NLO materials. nih.gov Additionally, thiourea derivatives like thiourea dioxide have found use in polymerization reactions, suggesting a potential role for this compound as a monomer or catalyst in polymer science. researchgate.net

Table 1: Crystallographic Data for Polymorphs of this compound

Data sourced from a crystallographic study on the monoclinic polymorph. nih.gov

Development as Therapeutic Agents and Drug Candidates

The thiourea functional group is a key structural motif in a wide range of biologically active compounds. Diarylthioureas, in particular, have shown significant promise as anticancer, antibacterial, and antiviral agents. mdpi.com

Anticancer Activity: Research has demonstrated that 1,3-disubstituted thioureas with electron-withdrawing groups, such as halogens, on the phenyl rings often possess potent antiproliferative properties. nih.gov For example, derivatives like 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have shown strong cytotoxic effects against colon and leukemia cancer cell lines, with IC₅₀ values in the low micromolar range. biointerfaceresearch.com Studies on similar compounds reveal mechanisms that include the inhibition of key proteins in cell proliferation and survival, such as K-Ras protein and various receptor tyrosine kinases. nih.govbiointerfaceresearch.com The structural similarity of this compound to these active compounds makes it a compelling candidate for anticancer drug development. nih.govbiointerfaceresearch.com

Antibacterial and Antiviral Activity: Thiourea derivatives have also been identified as potent antimicrobial agents. mdpi.com Recent studies have highlighted their effectiveness against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, TD4, demonstrated a minimum inhibitory concentration (MIC) as low as 2 µg/mL against MRSA strains. nih.gov The mechanism often involves disruption of the bacterial cell wall or interference with essential metabolic processes. nih.gov Furthermore, acylthiourea derivatives have exhibited broad-spectrum antiviral activity against a diverse range of viruses, including influenza, dengue, and vaccinia viruses, suggesting that the thiourea scaffold is a valuable starting point for the development of new antiviral drugs. nih.gov

Table 2: Cytotoxic Activity of Related Diarylthiourea Derivatives

Data compiled from studies on the anticancer properties of thiourea derivatives. nih.govbiointerfaceresearch.comkent.ac.uk

Utility as Chemosensors and Organogelators

The N-H protons of the thiourea group are effective hydrogen-bond donors, enabling them to interact selectively with anions. This property has been harnessed to create colorimetric chemosensors. nih.gov Receptors containing a thiourea unit can bind anions like fluoride, acetate, and dihydrogen phosphate, resulting in a distinct color change that is visible to the naked eye. nih.gov This change is typically caused by deprotonation or strong hydrogen-bonding interactions that alter the electronic properties of the molecule. nih.gov this compound, with its two N-H groups, is structurally primed to act as an anion receptor and has potential for use in developing simple, low-cost sensors for environmental or diagnostic applications.

The same hydrogen-bonding capability that allows for anion sensing also underpins the potential of thiourea derivatives as organogelators. These molecules can self-assemble in organic solvents to form extensive three-dimensional networks, trapping the solvent and creating a gel. The specific arrangement and strength of these non-covalent interactions are crucial for gel formation.

Role in Coordination Chemistry and Metal Complexation

Thiourea and its derivatives are highly versatile ligands in coordination chemistry due to their ability to bind with a wide array of metal ions. mdpi.commdpi.comhilarispublisher.com Coordination typically occurs through the soft sulfur atom, but the nitrogen atoms can also participate, allowing for different binding modes (e.g., monodentate or bidentate). hilarispublisher.com this compound can form stable complexes with transition metals such as copper, nickel, cobalt, platinum, silver, and gold. mdpi.comhilarispublisher.comksu.edu.tr

Design of Multi-Target Compounds

A significant challenge in modern drug discovery, particularly in oncology, is the development of drug resistance. One strategy to overcome this is the design of multi-target agents that can inhibit several key biological pathways simultaneously. The diarylurea and diarylthiourea scaffolds have been identified as excellent platforms for developing such multi-target inhibitors. nih.govresearchgate.net For example, diarylurea derivatives have been successfully designed as inhibitors of multiple receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation and tumor survival. nih.gov

Given its structure, this compound could serve as a central fragment for the synthesis of multi-target drug candidates. By modifying the phenyl rings or the N-H positions, it is possible to tune the binding affinity for different biological targets, leading to compounds with a broader spectrum of activity and a reduced likelihood of resistance. nih.govbiointerfaceresearch.com

Current Research Gaps and Future Research Avenues

Despite the considerable potential inferred from studies on analogous compounds, research focused specifically on this compound is still in its early stages. While its synthesis and solid-state structure are documented, there is a notable gap in the literature regarding its experimental evaluation for the applications discussed above. nih.gov

Key Research Gaps:

Biological Screening: There is a lack of published data on the specific anticancer, antibacterial, antiviral, or herbicidal activity of this compound.

Chemosensor and Materials Application: No studies have been reported that experimentally test its efficacy as a chemosensor, organogelator, or component in advanced materials.

Coordination Chemistry: While the coordination potential is high, the synthesis and characterization of its specific metal complexes are not widely reported.

Future Research Avenues:

Systematic Biological Evaluation: Synthesize and screen the compound against a panel of cancer cell lines, pathogenic bacteria (including resistant strains), and viruses to quantify its therapeutic potential.

Agrochemical Testing: Conduct greenhouse and field trials to assess its herbicidal efficacy and crop selectivity.

Development as a Chemosensor: Investigate its interaction with various anions in solution using spectroscopic methods (UV-vis, fluorescence) to develop it as a colorimetric sensor.

Synthesis of Metal Complexes: Prepare a series of metal complexes (e.g., with Au, Ag, Pt, Cu) and evaluate their structural, electronic, and biological properties to identify potential metallodrugs.

Computational Modeling: Employ molecular docking and QSAR studies to predict its biological targets and guide the design of more potent second-generation derivatives for multi-target therapy.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound and its derivatives in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What crystallographic methods are recommended for determining the structure of 1,3-Bis(2-chlorophenyl)thiourea?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL97 for refinement) is the gold standard. The monoclinic polymorph of this compound was resolved with and , employing a Bruker APEX2 diffractometer at 100 K. ORTEP-3 and DIAMOND are suitable for molecular visualization .

Q. How can researchers minimize byproduct formation during the synthesis of this thiourea derivative?

- Answer : Use anhydrous solvents (e.g., 1,4-dioxane) and rigorously dry reagents (e.g., 1,3-dimethylthiourea over ) to suppress hydrolysis. Stoichiometric control of benzoylisothiocyanate and isolation of intermediates (e.g., ammonium chloride) are critical to reduce undesired byproducts like diarylthioureas .

Q. What safety protocols are essential when handling this compound?

- Answer : Follow EPA hazardous waste code guidelines (e.g., P026 for thiourea derivatives). Use PPE (gloves, masks, lab coats), avoid skin contact, and segregate waste for professional disposal. Ensure fume hood use during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How do polymorphic variations (e.g., monoclinic vs. orthorhombic) impact the compound’s physicochemical properties?

- Answer : Polymorphs exhibit distinct packing motifs (e.g., monoclinic vs. orthorhombic symmetry), influencing solubility and thermal stability. SCXRD data (, ) reveal hydrogen-bonding differences, which correlate with bioavailability in pharmacological studies .

Q. What computational strategies can resolve contradictions in reaction mechanisms involving thiourea derivatives?

- Answer : Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can model elimination pathways (e.g., thiourea vs. urea reactivity). For example, the enhanced stability of the thiourea bridging group in 1,3-dimethyl-1,3-bis(5-chlorothiophene-2-carbonyl)thiourea was validated via mass spectral fragmentation and computational analysis .

Q. How can researchers optimize biological activity assays for this compound?

- Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 1-phenyl-3-(2-chlorophenyl)thiourea) and testing against specific targets (e.g., antibacterial assays via MIC determination). Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase or β-lactamases .

Q. What analytical techniques are suitable for characterizing byproducts in thiourea syntheses?

- Answer : High-resolution LC-MS and -NMR spectroscopy can identify hydrolysis byproducts (e.g., symmetric diarylthioureas). For crystalline impurities, powder XRD paired with Rietveld refinement quantifies phase purity .

Methodological Notes

- Data Contradictions : Discrepancies in reported yields (e.g., hydrolysis byproducts in vs. high-purity crystallization in ) may arise from solvent polarity or temperature gradients. Replicate experiments under controlled conditions are advised.

- Software Tools : SHELX (structure solution), ORTEP-3 (visualization), and Gaussian (computational modeling) are indispensable for rigorous analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products